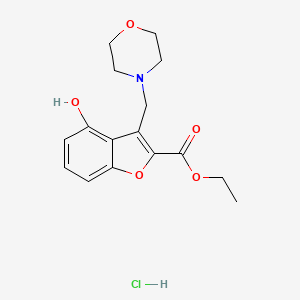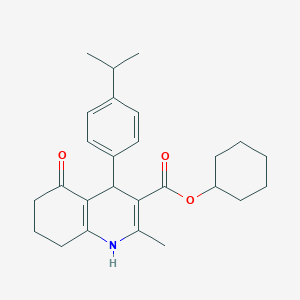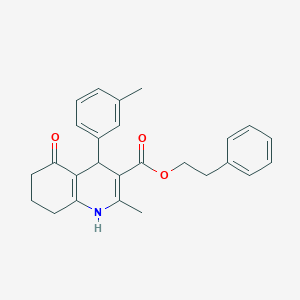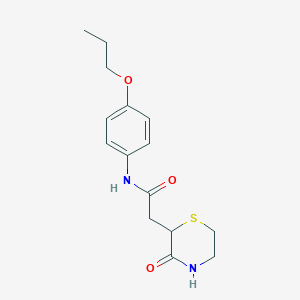
ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride, also known as XJB-5-131, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a number of biochemical and physiological effects, and it may have a range of potential applications in the laboratory. In
科学的研究の応用
Ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has a number of potential applications in scientific research. One of the most promising areas of research is in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has been shown to have neuroprotective effects, and it may be able to prevent or slow the progression of these diseases.
In addition, ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has been studied for its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells and may be able to be used as a chemotherapeutic agent.
作用機序
The mechanism of action for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride is not yet fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS). ROS are molecules that can cause damage to cells and tissues, and they have been implicated in a number of diseases and conditions. By inhibiting the production of ROS, ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride may be able to protect cells and tissues from damage.
Biochemical and Physiological Effects
ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has a number of biochemical and physiological effects. This compound has been shown to have antioxidant properties, and it may be able to protect cells from oxidative stress. In addition, ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has been shown to have anti-inflammatory effects, and it may be able to reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride in lab experiments is that it has been shown to be relatively safe and non-toxic. This compound has been used in a number of in vitro and in vivo studies, and it has not been associated with any significant side effects.
However, there are also some limitations to using ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride in lab experiments. One of the main limitations is that the mechanism of action for this compound is not yet fully understood. In addition, more research is needed to determine the optimal dosage and administration methods for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride.
将来の方向性
There are a number of future directions for research on ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride. One area of research is in the development of new treatments for neurodegenerative diseases. ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride may be able to be used as a neuroprotective agent, and it may be able to slow or prevent the progression of these diseases.
In addition, more research is needed to determine the potential use of ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride in cancer research. This compound has been shown to have anti-cancer effects, and it may be able to be used as a chemotherapeutic agent.
Finally, more research is needed to fully understand the mechanism of action for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride. By understanding how this compound works, researchers may be able to develop new treatments for a range of diseases and conditions.
合成法
The synthesis method for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride involves several steps. The first step is the reaction of 4-bromomethyl-2-hydroxybenzoic acid with morpholine to form 4-(morpholinomethyl)-2-hydroxybenzoic acid. This compound is then esterified with ethanol and treated with phosphorus oxychloride to form ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate. Finally, this compound is hydrolyzed with hydrochloric acid to form ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride.
特性
IUPAC Name |
ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5.ClH/c1-2-21-16(19)15-11(10-17-6-8-20-9-7-17)14-12(18)4-3-5-13(14)22-15;/h3-5,18H,2,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCZTXWFRWTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2882661 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)



![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)

![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)

![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)